

# N-Methyl-L-alanine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Methylidene-L-alanine	
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#### Introduction

N-Methyl-L-alanine (NMA) is a non-proteinogenic  $\alpha$ -amino acid, a derivative of the common amino acid L-alanine where a methyl group is substituted for one of the hydrogen atoms on the  $\alpha$ -amino group. This structural modification significantly alters its physicochemical properties compared to L-alanine, including its polarity, size, and hydrogen-bonding capabilities.[1] These changes influence its interactions with biological systems, making it a molecule of interest in diverse research fields, including peptide chemistry, drug design, and metabolic studies.[1][2][3] This document provides a detailed technical guide on the core molecular properties, experimental protocols, and relevant biochemical pathways of N-Methyl-L-alanine.

#### **Molecular Data and Properties**

The fundamental molecular characteristics of N-Methyl-L-alanine are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.



Property	Value	Source
Molecular Formula	C4H9NO2	PubChem[4], NIST[5][6]
Molecular Weight	103.12 g/mol	PubChem[4], Sigma-Aldrich[7]
Monoisotopic Mass	103.063328530 Da	PubChem[4]
IUPAC Name	(2S)-2-(methylamino)propanoic acid	PubChem[4]
CAS Registry Number	3913-67-5	NIST[5][6], Sigma-Aldrich[7]
Synonyms	N-Methylalanine, L-N- Methylalanine	PubChem[4], NIST[5][6]

# **Experimental Protocols**

The synthesis and analysis of N-Methyl-L-alanine can be achieved through various chemical and biocatalytic methods. The choice of protocol depends on factors such as required stereoselectivity, yield, and scalability.

# Chemical Synthesis: N-methylation of L-alanine Precursors

A common strategy for synthesizing N-Methyl-L-alanine involves the methylation of a protected L-alanine derivative.

- Objective: To chemically synthesize N-Methyl-L-alanine with control over stereochemistry.
- · Methodology:
  - $\circ$  Protection: The  $\alpha$ -amino group of L-alanine is first protected to prevent unwanted side reactions. A common protecting group is benzyloxycarbonyl (Cbz).
  - Methylation: The protected L-alanine is then methylated. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.



- Deprotection: The protecting group is removed to yield the final N-Methyl-L-alanine product.[1]
- Example Reaction: A related synthesis for N-acetyl-N-methyl-L-alanine involves dissolving the corresponding ester in a mixture of methanol and 1 N aqueous sodium hydroxide. After allowing the solution to stand for several hours, the methanol is removed under reduced pressure. The aqueous solution is then acidified and extracted with an organic solvent like ethyl acetate. The final product is recovered after drying and concentrating the extract.[8]

## **Biocatalytic Synthesis via Whole-Cell Biotransformation**

Biocatalytic methods offer a highly stereoselective and environmentally friendly alternative to chemical synthesis.

- Objective: To produce N-Methyl-L-alanine from simple sugars and methylamine using an engineered microorganism.
- Methodology:
  - Biocatalyst Development: A production strain, such as Corynebacterium glutamicum, is engineered to overproduce a precursor like pyruvate. The gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from an organism like Pseudomonas putida is then heterologously expressed in this strain.[2][9]
  - Fermentation: The engineered whole-cell biocatalyst is cultivated in a fermentation medium containing a carbon source (e.g., glucose) and methylamine.
  - Conversion: The NMAADH enzyme within the cells catalyzes the reductive methylamination of pyruvate using methylamine and a cofactor (e.g., NADPH) to stereospecifically form N-Methyl-L-alanine.[1][2]
  - Downstream Processing: The product is isolated from the fermentation broth and purified.
     This method has achieved titers of 31.7 g/L in fed-batch cultivations.[9]

#### **Analytical Quantification: Mass Spectrometry**

Mass spectrometry, coupled with chromatographic separation, is a primary technique for the detection and quantification of N-Methyl-L-alanine.

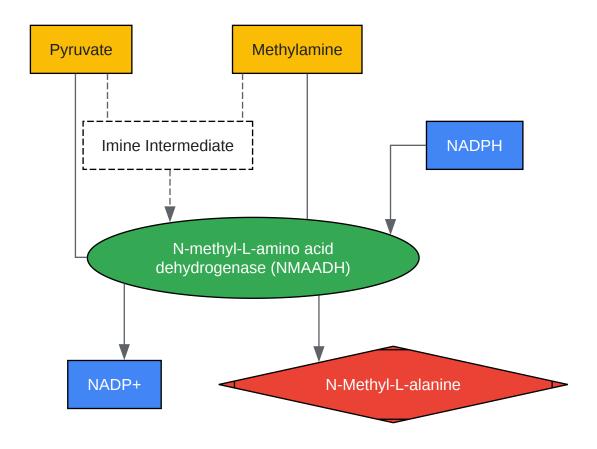


- Objective: To identify and quantify N-Methyl-L-alanine in a complex sample matrix.
- Methodology:
  - Sample Preparation: The sample is prepared and derivatized if necessary to improve chromatographic behavior and ionization efficiency.
  - Chromatographic Separation: The sample is injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system to separate N-Methyl-L-alanine from other components.
  - Mass Spectrometry (MS) Analysis: The eluent from the chromatograph is introduced into a
    mass spectrometer. The molecule is ionized (e.g., via Electron Ionization for GC-MS or
    Electrospray Ionization for LC-MS) and the resulting ions are separated based on their
    mass-to-charge ratio.
  - Detection: N-Methyl-L-alanine can be identified by its characteristic mass spectrum, including its molecular ion peak (e.g., [M+H]+ at m/z 104.07113 in LC-ESI-MS).[4]
     Quantification is achieved by comparing the signal intensity to that of a known standard.

## **Biochemical Pathway and Process Visualization**

The enzymatic synthesis of N-Methyl-L-alanine from pyruvate and methylamine is a key biocatalytic pathway. The workflow illustrates the central role of the N-methyl-L-amino acid dehydrogenase enzyme in this stereospecific conversion.





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Caption: Biocatalytic conversion of pyruvate to N-Methyl-L-alanine.

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- To cite this document: BenchChem. [N-Methyl-L-alanine: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15431644#n-methyl-l-alanine-molecular-weight-and-formula]

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